molecular formula C9H7ClN2O2 B11764745 5-Chloro-4-methyl-1H-benzimidazole-2-carboxylic acid CAS No. 827042-59-1

5-Chloro-4-methyl-1H-benzimidazole-2-carboxylic acid

Cat. No.: B11764745
CAS No.: 827042-59-1
M. Wt: 210.62 g/mol
InChI Key: BRZJFLRAFHKRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-methyl-1H-benzo[d]imidazole-2-carboxylic acid: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of a chlorine atom and a carboxylic acid group in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-1H-benzo[d]imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-2-nitroaniline with methyl isocyanate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-methyl-1H-benzo[d]imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-4-methyl-1H-benzo[d]imidazole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has shown potential as an antimicrobial agent. Its derivatives are being studied for their ability to inhibit the growth of various bacterial and fungal strains .

Medicine: In medicine, this compound is being explored for its potential as an anti-cancer agent. Its ability to interfere with specific molecular pathways makes it a promising candidate for targeted cancer therapies .

Industry: In the industrial sector, 5-Chloro-4-methyl-1H-benzo[d]imidazole-2-carboxylic acid is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-1H-benzo[d]imidazole-2-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death. In cancer research, the compound interferes with signaling pathways that regulate cell growth and proliferation, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-4-methyl-1H-benzo[d]imidazole-2-carboxylic acid stands out due to the presence of both a chlorine atom and a carboxylic acid group. These functional groups enhance its reactivity and make it suitable for a wide range of chemical transformations. Its unique structure also contributes to its potential as a versatile building block in drug discovery and other scientific research applications .

Properties

IUPAC Name

5-chloro-4-methyl-1H-benzimidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-4-5(10)2-3-6-7(4)12-8(11-6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZJFLRAFHKRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80837053
Record name 5-Chloro-4-methyl-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80837053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827042-59-1
Record name 5-Chloro-4-methyl-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80837053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.